molecular formula C13H14N2O2 B8342685 1-(4-Nitro-phenyl)-cyclohexanecarbonitrile

1-(4-Nitro-phenyl)-cyclohexanecarbonitrile

Cat. No.: B8342685
M. Wt: 230.26 g/mol
InChI Key: SPJWHGODDUYDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitro-phenyl)-cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(4-nitrophenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H14N2O2/c14-10-13(8-2-1-3-9-13)11-4-6-12(7-5-11)15(16)17/h4-7H,1-3,8-9H2

InChI Key

SPJWHGODDUYDNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of NaH (711 mg, 29.6 mmol) in DMSO (10 mL) and THF (3 mL) was treated portionwise slowly with (4-nitro-phenyl)-acetonitrile (2.00 g, 12.3 mmol) and stirred at RT for 5 min until H2 evolution ceased. A solution of dibromopentane (2.02 mL, 14.8 mmol) in THF (10 mL) was added to the slurry over 10 min. The mixture was stirred at RT for an additional 5 min, placed in an oil bath at RT, slowly warmed to 70° C., and stirred at 70° C. for 1 h. The cooled mixture was diluted with EtOAc (250 mL) and washed with water (3×100 mL) and brine (2×100 mL). The combined aqueous layers were extracted with EtOAc (1×100 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo. Silica gel chromatography of the residue on a 50-g Varian MegaBond Elut SPE column with 10% EtOAc-hexane afforded the title compound (1.46 g, 51%) as a tan solid. 1H-NMR (CDCl3; 400 MHz): δ 8.26 (d, 2H, J=8.4 Hz), 7.69 (d, 2H, J=8.4 Hz), 2.21-2.13 (m, 2H), 1.98-1.74 (m, 8H).
Name
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
51%

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